molecular formula C21H41ClO2 B14379949 Octadecyl 2-chloropropanoate CAS No. 88104-31-8

Octadecyl 2-chloropropanoate

Cat. No.: B14379949
CAS No.: 88104-31-8
M. Wt: 361.0 g/mol
InChI Key: YQCZLISEEYFBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecyl 2-chloropropanoate is a long-chain ester composed of an octadecyl (C18) alkyl group esterified with 2-chloropropanoic acid. This compound is typically utilized in industrial applications as a surfactant, plasticizer, or intermediate in organic synthesis due to its hydrophobic alkyl chain and polarizable chlorine substituent .

Properties

CAS No.

88104-31-8

Molecular Formula

C21H41ClO2

Molecular Weight

361.0 g/mol

IUPAC Name

octadecyl 2-chloropropanoate

InChI

InChI=1S/C21H41ClO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20(2)22/h20H,3-19H2,1-2H3

InChI Key

YQCZLISEEYFBDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecyl 2-chloropropanoate typically involves the esterification of 2-chloropropanoic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include heating the mixture under reflux to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

Octadecyl 2-chloropropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octadecyl 2-chloropropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Employed in the study of lipid interactions due to its long hydrophobic chain.

    Medicine: Investigated for potential use in drug delivery systems owing to its ability to form micelles and other self-assembled structures.

    Industry: Utilized in the production of surfactants and emulsifiers

Mechanism of Action

The mechanism of action of Octadecyl 2-chloropropanoate largely depends on its chemical structure. The long hydrophobic octadecyl chain allows it to interact with lipid bilayers and other hydrophobic environments, making it useful in applications such as drug delivery and surfactant production. The 2-chloropropanoate moiety can undergo various chemical reactions, enabling the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between octadecyl 2-chloropropanoate and structurally related compounds:

Compound Functional Group Molecular Weight (g/mol) Key Applications
This compound Chlorinated ester (Cl) ~344.5 (estimated) Surfactants, plasticizers, synthesis
Sodium Octadecyl Sulfate Sulfate anion (SO₄⁻) ~382.5 Colloid stabilization, detergents
Octadecyl 2-methyl-2-propenoate Acrylate ester (C=C) ~352.5 (estimated) Polymer synthesis, coatings
Octocrylene Cyano-diphenyl acrylate 361.48 UV filters, sunscreens
Octadecyl Isothiocyanate Isothiocyanate (-N=C=S) ~327.5 (estimated) Chromatography, surface modification

Reactivity and Solubility

  • Sodium Octadecyl Sulfate: Ionic surfactant with high water solubility due to the sulfate group. Forms micelles in aqueous solutions, and its colloid stabilization properties are minimally affected by ethanol concentrations up to 5% . In contrast, this compound is non-ionic, rendering it more soluble in organic solvents and less effective in aqueous systems.
  • Octadecyl 2-methyl-2-propenoate: The acrylate group enables polymerization via radical mechanisms, making it suitable for coatings and adhesives. The chlorine in this compound, however, may hinder polymerization but enhance reactivity in substitution reactions .
  • Octocrylene: The cyano and diphenyl groups confer UV-absorbing properties, critical for sunscreen formulations. This compound lacks such conjugated systems, limiting its utility in photoprotection but offering advantages in thermal stability .
  • Octadecyl Isothiocyanate: The isothiocyanate group reacts with amines or thiols, enabling covalent bonding to surfaces or biomolecules. This compound’s chlorine may participate in nucleophilic displacement but with slower kinetics compared to isothiocyanate .

Regulatory and Environmental Considerations

Compounds like octadecyl 2-methyl-2-propenoate are regulated under global chemical policies (e.g., CAS No. 1979945-25-9) due to their use in polymers, suggesting that this compound may face similar scrutiny, particularly regarding chlorine-related toxicity . Sustainable production methods, such as bio-based feedstocks (highlighted in the octadecyl isothiocyanate market), could align with growing demand for eco-friendly alternatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.